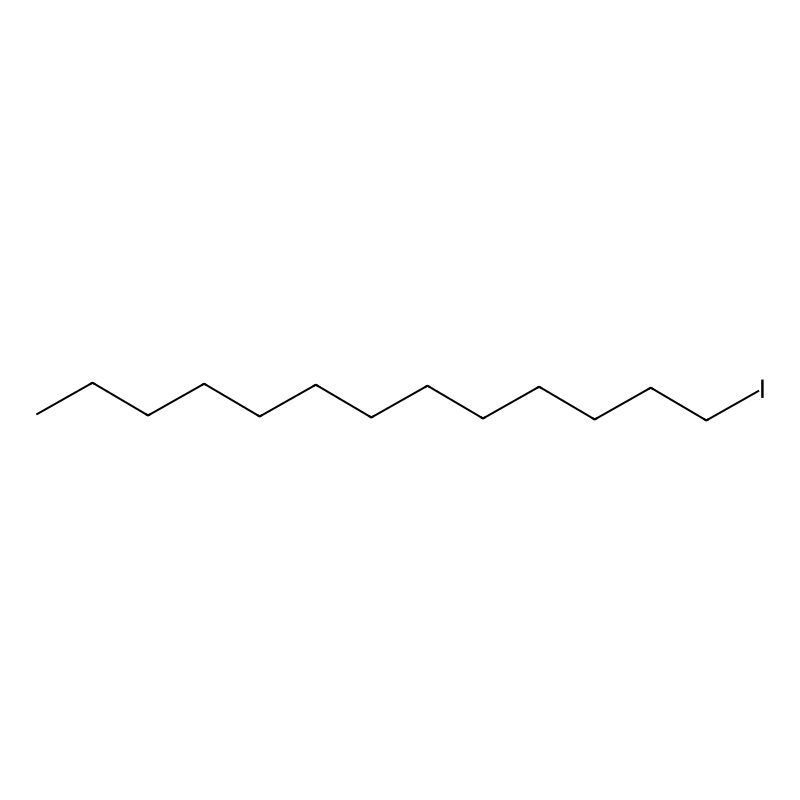1-Iodotridecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Iodotridecane is an organic compound with the molecular formula . It is classified as a haloalkane, specifically an iodinated derivative of tridecane, where an iodine atom replaces one hydrogen atom at the terminal carbon of the tridecane chain. This compound is characterized by its long hydrocarbon chain, which consists of thirteen carbon atoms, making it a member of the aliphatic hydrocarbons. The presence of iodine introduces unique chemical properties, particularly in terms of reactivity and potential applications in synthesis and biological studies.
- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles through mechanisms such as or reactions, depending on the reaction conditions and the nature of the nucleophile.
- Elimination Reactions: Under certain conditions, 1-iodotridecane can undergo elimination reactions to form alkenes. This typically occurs when treated with strong bases, leading to the formation of tridecene.
- Reduction Reactions: The iodine can be reduced to iodide ions in the presence of reducing agents, such as zinc or lithium aluminum hydride.
Several methods exist for synthesizing 1-iodotridecane:
- Direct Halogenation: Tridecane can be reacted with iodine in the presence of a catalyst or under UV light to yield 1-iodotridecane. This method often requires careful control of reaction conditions to avoid over-iodination.
- Alkylation Reactions: A more controlled approach involves the alkylation of a suitable precursor (like propargyl alcohol) with iododecane using strong bases such as n-butyllithium. This method allows for the introduction of the iodine atom at a specific position on the carbon chain.
- Use of Iodine Sources: The synthesis can also involve using iodine sources like iodine monochloride or potassium iodide in combination with appropriate alkylating agents.
1-Iodotridecane has several applications:
- Chemical Synthesis: It serves as an important intermediate in organic synthesis for creating various chemical compounds, including pharmaceuticals and agrochemicals.
- Biological Studies: Its unique properties make it a candidate for studying membrane interactions and other biological processes due to its hydrophobic nature.
- Tracer Studies: Iodinated compounds are often used in tracer studies in biochemistry and molecular biology due to their ability to be detected using various analytical techniques.
Research into the interactions of 1-iodotridecane with biological systems is still evolving. Preliminary studies suggest that it may affect cell membrane dynamics and lipid bilayer properties. Further investigation is needed to fully understand its interactions at the molecular level, including potential effects on enzyme activity and cellular signaling pathways.
1-Iodotridecane shares similarities with other iodinated hydrocarbons and haloalkanes. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromotridecane | Similar structure but contains bromine instead of iodine; generally more reactive due to better leaving group ability. | |
| 1-Chlorotridecane | Contains chlorine; often less hydrophobic compared to iodinated compounds; used in different synthetic pathways. | |
| 1-Iododecane | A shorter chain compound; similar reactivity but fewer applications due to shorter carbon chain length. | |
| Tridecene | An unsaturated hydrocarbon; lacks halogen functionality but exhibits different reactivity patterns due to double bond presence. |








